
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with fluorobenzylthio and fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine typically involves the reaction of 2-fluorobenzylthiol with 6-(4-fluorophenyl)pyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.
化学反应分析
Types of Reactions
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like DMF and a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
- 3-((2-Chlorobenzyl)thio)-6-(4-chlorophenyl)pyridazine
- 3-((2-Bromobenzyl)thio)-6-(4-bromophenyl)pyridazine
- 3-((2-Methylbenzyl)thio)-6-(4-methylphenyl)pyridazine
Uniqueness
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(4-fluorophenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S/c18-14-7-5-12(6-8-14)16-9-10-17(21-20-16)22-11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVSCGLYWHAAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
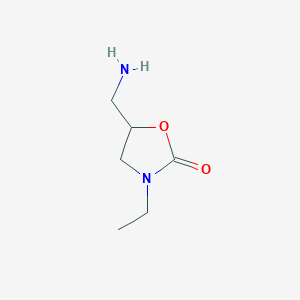
![ethyl 2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2634599.png)
![N-(4-chlorophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2634600.png)
![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2634601.png)
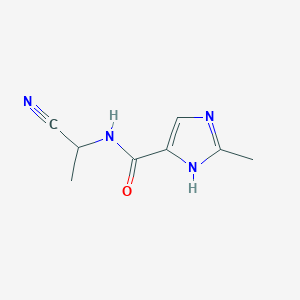
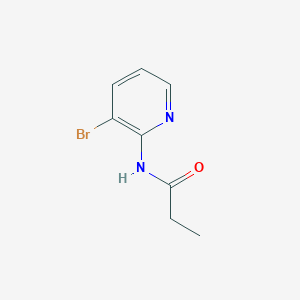
![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)
![1-[(2-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine](/img/structure/B2634608.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2634609.png)
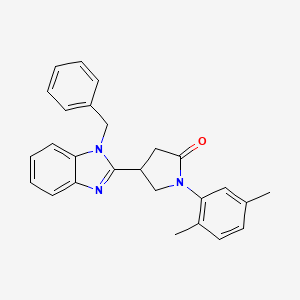
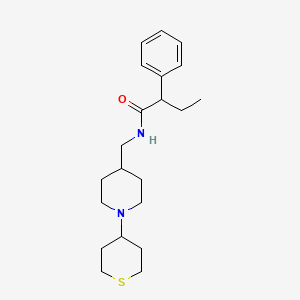
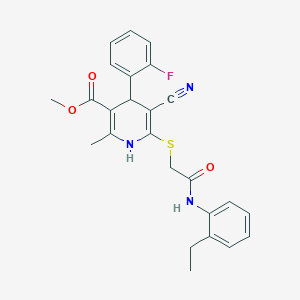
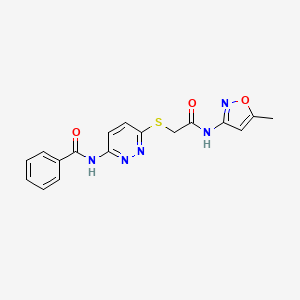
![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2634618.png)
